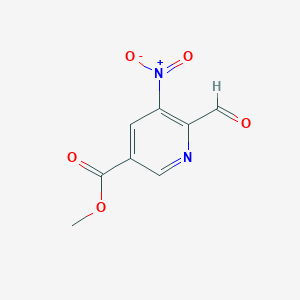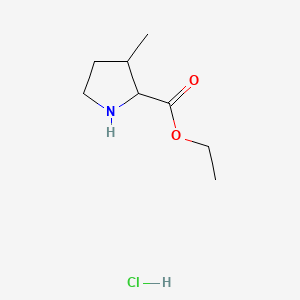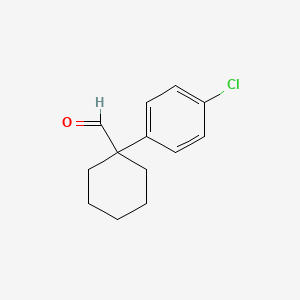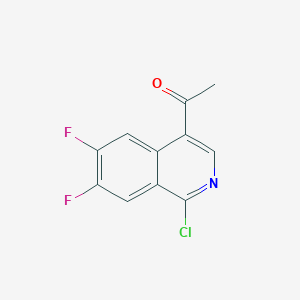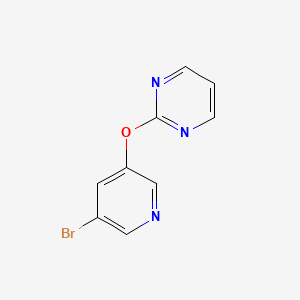
2-((5-Bromopyridin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 5-bromo-3-pyridinyl group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine typically involves the coupling of a brominated pyridine derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of 5-bromo-3-pyridinyl boronic acid with a pyrimidine halide . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can engage in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl-pyrimidine derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinyl-pyrimidine scaffold can facilitate binding to active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 2-[(5-Chloro-3-pyridinyl)oxy]pyrimidine
- 2-[(5-Fluoro-3-pyridinyl)oxy]pyrimidine
- 2-[(5-Methyl-3-pyridinyl)oxy]pyrimidine
Comparison: Compared to its analogs, 2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution and coupling reactions. This makes it a versatile intermediate in synthetic chemistry. Additionally, the electronic properties imparted by the bromine atom can influence the compound’s binding affinity and specificity in biological applications.
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)oxypyrimidine |
InChI |
InChI=1S/C9H6BrN3O/c10-7-4-8(6-11-5-7)14-9-12-2-1-3-13-9/h1-6H |
InChI Key |
YRYNRADNSMWBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


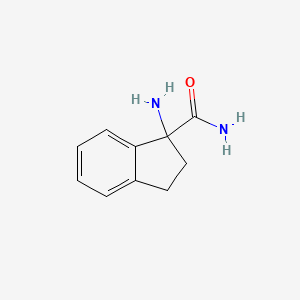
![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
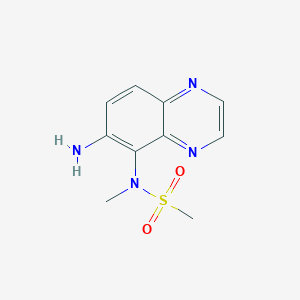
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)

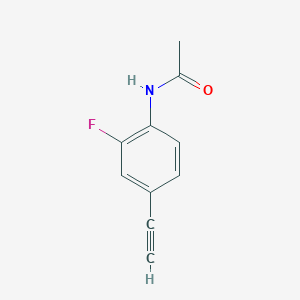
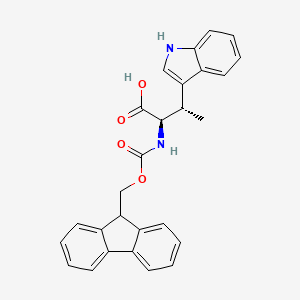
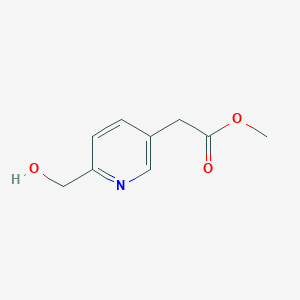
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
